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This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address autofluorescence in formaldehyde-fixed tissues.

Troubleshooting Guide & FAQs
This section addresses common issues and questions related to autofluorescence in

immunofluorescence experiments.

FAQ 1: What is autofluorescence and what causes it in
formaldehyde-fixed tissues?
Autofluorescence is the natural emission of light by biological structures when excited by light,

which can interfere with the detection of specific fluorescent signals. In formaldehyde-fixed

tissues, autofluorescence can be attributed to several sources:

Endogenous Fluorophores: Biological molecules such as NAD(P)H, flavins, collagen, and

elastin naturally fluoresce.

Fixation-Induced Autofluorescence: Formaldehyde fixation can create fluorescent Schiff

bases by cross-linking proteins and other molecules, a significant contributor to background
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fluorescence.[1] Glutaraldehyde fixation tends to induce even stronger autofluorescence

than formaldehyde.

Lipofuscin: These granules of oxidized proteins and lipids accumulate in aging cells and are

highly autofluorescent across a broad spectrum of wavelengths.[2]

Red Blood Cells: Heme groups within red blood cells are a common source of

autofluorescence.[1]

FAQ 2: How can I determine if my tissue has an
autofluorescence problem?
To ascertain if you are dealing with autofluorescence, it is crucial to include proper controls in

your experiment. Observe an unstained tissue section under the fluorescence microscope

using the same settings as your experimental samples. If you detect a signal in the unstained

control, it is indicative of autofluorescence.[3][4]

FAQ 3: I am observing high background fluorescence in
all my channels. What could be the cause and how can I
fix it?
High background across multiple channels is a classic sign of autofluorescence. The following

troubleshooting workflow can help you identify the source and select an appropriate quenching

method.
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Caption: A decision-making workflow for addressing autofluorescence.
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FAQ 4: Are there commercial kits available to reduce
autofluorescence?
Yes, several commercial kits are designed to quench autofluorescence from various sources.

Popular options include:

Vector® TrueVIEW™ Autofluorescence Quenching Kit: Effective against autofluorescence

from aldehyde fixation, red blood cells, and structural elements like collagen and elastin.[5]

[6][7]

Biotium TrueBlack® Lipofuscin Autofluorescence Quencher: Specifically designed to target

lipofuscin autofluorescence.[2][8][9][10][11]

These kits generally offer optimized, easy-to-use protocols.

Quantitative Comparison of Autofluorescence
Quenching Methods
The effectiveness of different quenching methods can vary depending on the tissue type and

the source of autofluorescence. The following table summarizes reported quenching

efficiencies.
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Method
Target
Autofluoresce
nce

Reported
Quenching
Efficiency

Tissue Type(s)
Studied

Reference(s)

Sodium

Borohydride

(NaBH₄)

Aldehyde-

induced

Variable, can

increase RBC

autofluorescence

in formaldehyde-

fixed tissue.

Neural,

Respiratory,

Myocardium

[2][12][13]

Sudan Black B

(SBB)

Lipofuscin,

Formalin-induced
65-95%

Pancreas, Brain,

Myocardium
[13][14][15]

TrueBlack™ Lipofuscin 89-93%
Adrenal Cortex,

Myocardium
[13][16]

TrueVIEW™

Aldehyde-

induced, RBCs,

Collagen

Significant

reduction

Pancreas,

Kidney, Spleen,

Myocardium

[7][13]

Photochemical

Bleaching (H₂O₂

+ Light)

General
~80% average

decrease
Prostate [17][18]

Copper Sulfate

(CuSO₄)
Lipofuscin

Mild to almost

complete

elimination

Tonsil, Synovial

Tissue
[19][20]

Detailed Experimental Protocols
Here are detailed methodologies for key autofluorescence reduction experiments.

Protocol 1: Sodium Borohydride Treatment for
Aldehyde-Induced Autofluorescence
This method is intended to reduce autofluorescence caused by aldehyde fixation through the

chemical reduction of Schiff bases.

Materials:
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Sodium Borohydride (NaBH₄)

Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

Procedure:

Following fixation and permeabilization, wash the tissue sections twice with PBS or TBS for 5

minutes each.

Prepare a fresh 0.1% (w/v) solution of Sodium Borohydride in ice-cold PBS or TBS

immediately before use. Caution: NaBH₄ will fizz upon dissolution.[21]

Incubate the sections in the NaBH₄ solution. For paraffin-embedded sections, three 10-

minute incubations are recommended.[22] For tissue pieces, a 30-minute incubation at room

temperature can be used.[23]

Wash the sections thoroughly with PBS or TBS (3 x 5 minutes) to remove all residual sodium

borohydride.

Proceed with your standard immunofluorescence staining protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin
Quenching
Sudan Black B is a lipophilic dye effective at quenching autofluorescence from lipofuscin.

Materials:

Sudan Black B (SBB)

70% Ethanol

PBS with 0.02% Tween 20 (PBST)

Procedure:

After completing your primary and secondary antibody incubations and final washes,

deparaffinize and rehydrate tissue sections if necessary.
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Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

Immerse the sections in the SBB solution for 20 minutes at room temperature in a moist

chamber.[15][24]

Wash the slides three times for 5 minutes each with PBST to remove excess SBB.[24]

Perform a final wash in PBS for 1 minute.

Mount the coverslips with an appropriate aqueous mounting medium.

Protocol 3: Vector® TrueVIEW™ Autofluorescence
Quenching Kit
This protocol is based on the manufacturer's instructions for the Vector® TrueVIEW™ kit.

Materials:

Vector® TrueVIEW™ Autofluorescence Quenching Kit (Reagents A, B, and C)

VECTASHIELD® Vibrance™ Antifade Mounting Medium (included in the kit)

PBS

Procedure:

Complete your standard immunofluorescence staining protocol.

Prepare the TrueVIEW™ reagent by mixing equal volumes of Reagent A, Reagent B, and

Reagent C in a 1:1:1 ratio. Mix for 10 seconds after adding Reagent B, and again for 10

seconds after adding Reagent C. The working solution is stable for at least 2 hours at room

temperature.[25]

Drain excess buffer from the tissue section.

Add enough of the prepared TrueVIEW™ reagent to completely cover the tissue section

(approximately 150 µl).
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Incubate for 2-5 minutes at room temperature.

Wash in PBS for 5 minutes.

Drain excess buffer and mount with VECTASHIELD® Vibrance™ Antifade Mounting

Medium.

Protocol 4: Biotium TrueBlack® Lipofuscin
Autofluorescence Quencher (Pre-treatment)
This protocol is based on the manufacturer's pre-treatment protocol, which is preferred to

minimize effects on antibody staining.[9][10]

Materials:

TrueBlack® Lipofuscin Autofluorescence Quencher (20X stock)

70% Ethanol

PBS

Procedure:

Perform fixation, deparaffinization, and antigen retrieval as required.

Permeabilize sections with a detergent if necessary, followed by a PBS wash.

Prepare a 1X TrueBlack® solution by diluting the 20X stock 1:20 in 70% ethanol.

Blot excess buffer from the sections and cover each section with 50-100 µL of 1X

TrueBlack® solution.

Incubate for 30 seconds at room temperature.[8][9]

Rinse the slides in PBS.

Proceed with blocking and antibody incubations using detergent-free buffers.
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Protocol 5: Photochemical Bleaching
This technique uses a combination of a chemical agent and light to reduce autofluorescence.

Materials:

Hydrogen Peroxide (H₂O₂)

Alkaline buffer

Bright white LED light source

Procedure:

Rehydrate FFPE tissue sections.

Perform heat-induced antigen retrieval.

Immerse the slides in an alkaline hydrogen peroxide bleaching solution.

Expose the slides to a bright white LED light source for two 45-minute cycles.[17]

Wash the slides in PBS.

Proceed with your immunofluorescence staining protocol.

Protocol 6: Copper Sulfate Treatment
This method can be used to reduce lipofuscin-like autofluorescence.

Materials:

Copper (II) Sulfate (CuSO₄)

Ammonium Acetate Buffer (50 mM, pH 5.0)

Procedure:

Following your immunofluorescence staining protocol, wash the sections in PBS.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.biorxiv.org/content/10.1101/2021.11.09.467916.full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8623348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a 10 mM solution of CuSO₄ in 50 mM ammonium acetate buffer (pH 5.0).

Incubate the sections in the CuSO₄ solution for 10-60 minutes at room temperature.[21]

Wash the sections thoroughly in PBS.

Mount the coverslips.

Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow incorporating an

autofluorescence quenching step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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